molecular formula C13H10N2S3 B3004058 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine CAS No. 383146-95-0

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine

Cat. No.: B3004058
CAS No.: 383146-95-0
M. Wt: 290.42
InChI Key: UOXYQFTVSFGYEF-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of both sulfur and nitrogen atoms within its fused ring structure, which imparts unique chemical and biological properties. Thienopyrimidines have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Gewald Reaction: This step involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur to form a thienopyrimidine intermediate.

    Substitution Reaction: The intermediate undergoes substitution reactions with methylsulfanyl and phenylsulfanyl groups to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms within the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual sulfanyl groups enhance its ability to interact with various molecular targets, making it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

2-methylsulfanyl-4-phenylsulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S3/c1-16-13-14-11-10(7-8-17-11)12(15-13)18-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXYQFTVSFGYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CS2)C(=N1)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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